

Erabulenol A: A Fungal-Derived Cholesteryl Ester Transfer Protein Inhibitor

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Compound of Interest

Compound Name: *Erabulenol A*

Cat. No.: *B15615676*

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An In-depth Technical Guide on the Natural Source, Fungal Origin, and Associated Methodologies of **Erabulenol A**

This technical guide provides a comprehensive overview of **Erabulenol A**, a bioactive secondary metabolite of fungal origin. It is intended for researchers, scientists, and drug development professionals interested in the natural sources, isolation, and characterization of this compound. This document details its fungal producer, known biological activity, and putative biosynthetic pathway, and outlines relevant experimental protocols.

Natural Source and Fungal Origin

Erabulenol A is a natural product produced by the filamentous fungus *Penicillium* sp. FO-5637.[1] This fungal strain was originally isolated from a soil sample.[1] *Penicillium* is a large and ubiquitous genus of ascomycetous fungi, well-known for its production of a diverse array of secondary metabolites with a wide range of biological activities. **Erabulenol A** belongs to the phenalenone class of polyketide natural products.

Biological Activity

Erabulenol A has been identified as an inhibitor of the human cholesteryl ester transfer protein (CETP).[1] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins. Inhibition of CETP is a therapeutic strategy for raising HDL cholesterol levels and potentially reducing the risk of atherosclerosis.

Quantitative Biological Data

The inhibitory activity of **Erabulenol A** against human CETP is summarized in the table below.

Compound	Target	IC50 (μM)	Assay Conditions
Erabulenol A	Human CETP	47.7	in vitro assay with 200 μM BSA
Erabulenol B	Human CETP	58.2	in vitro assay with 200 μM BSA

Data sourced from Tomoda et al., 1998.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the production and isolation of **Erabulenol A** from *Penicillium* sp. FO-5637 are not fully available in the public domain. However, this section provides generalized methodologies based on the available literature and standard practices for fungal secondary metabolite research.

Fermentation of *Penicillium* sp. FO-5637

A general protocol for the cultivation of *Penicillium* species for secondary metabolite production is outlined below. The optimal medium composition and fermentation parameters for **Erabulenol A** production by *Penicillium* sp. FO-5637 would require specific optimization.

Inoculum Preparation:

- A pure culture of *Penicillium* sp. FO-5637 is grown on a solid agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is observed.
- Spores are harvested by adding sterile water or a surfactant solution (e.g., 0.01% Tween 80) to the agar surface and gently scraping the spores with a sterile loop.
- The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

- The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1×10^6 spores/mL).

Production Fermentation:

- A suitable liquid fermentation medium is prepared. A representative medium for *Penicillium* species could consist of (g/L): glucose (20-40), peptone (5-10), yeast extract (5-10), KH_2PO_4 (1), $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ (0.5), and trace elements.
- The medium is sterilized by autoclaving.
- The sterile medium is inoculated with the spore suspension (typically 1-5% v/v).
- The fermentation is carried out in shake flasks or a bioreactor at 25-28°C with agitation (e.g., 150-200 rpm) for a period of 7-21 days.
- The production of **Erabulenol A** can be monitored over time by extracting samples of the culture broth and analyzing them by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of Erabulenol A

The isolation of **Erabulenol A** from the fermentation broth of *Penicillium* sp. FO-5637 involves solvent extraction followed by chromatographic purification steps.^[1]

Extraction:

- After fermentation, the culture broth is separated from the mycelial mass by filtration or centrifugation.
- The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanone. This process is typically repeated 2-3 times to ensure complete extraction of the secondary metabolites.
- The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification:

- ODS Column Chromatography: The crude extract is subjected to open column chromatography on a reversed-phase silica gel (ODS - Octadecyl-silica).
 - The column is packed with ODS silica gel and equilibrated with a polar solvent mixture (e.g., water or a low percentage of methanol in water).
 - The crude extract, dissolved in a small volume of the initial mobile phase, is loaded onto the column.
 - The column is eluted with a stepwise or gradient system of increasing solvent polarity (e.g., increasing concentrations of methanol or acetonitrile in water).
 - Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing **Erabulenol A**.
- High-Performance Liquid Chromatography (HPLC): Fractions enriched with **Erabulenol A** from the ODS column are further purified by preparative or semi-preparative HPLC.
 - A reversed-phase HPLC column (e.g., C18) is used.
 - The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
 - An isocratic or gradient elution method is employed to achieve separation of **Erabulenol A** from remaining impurities.
 - The elution is monitored by a UV detector at a wavelength where **Erabulenol A** exhibits absorbance.
 - The peak corresponding to **Erabulenol A** is collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

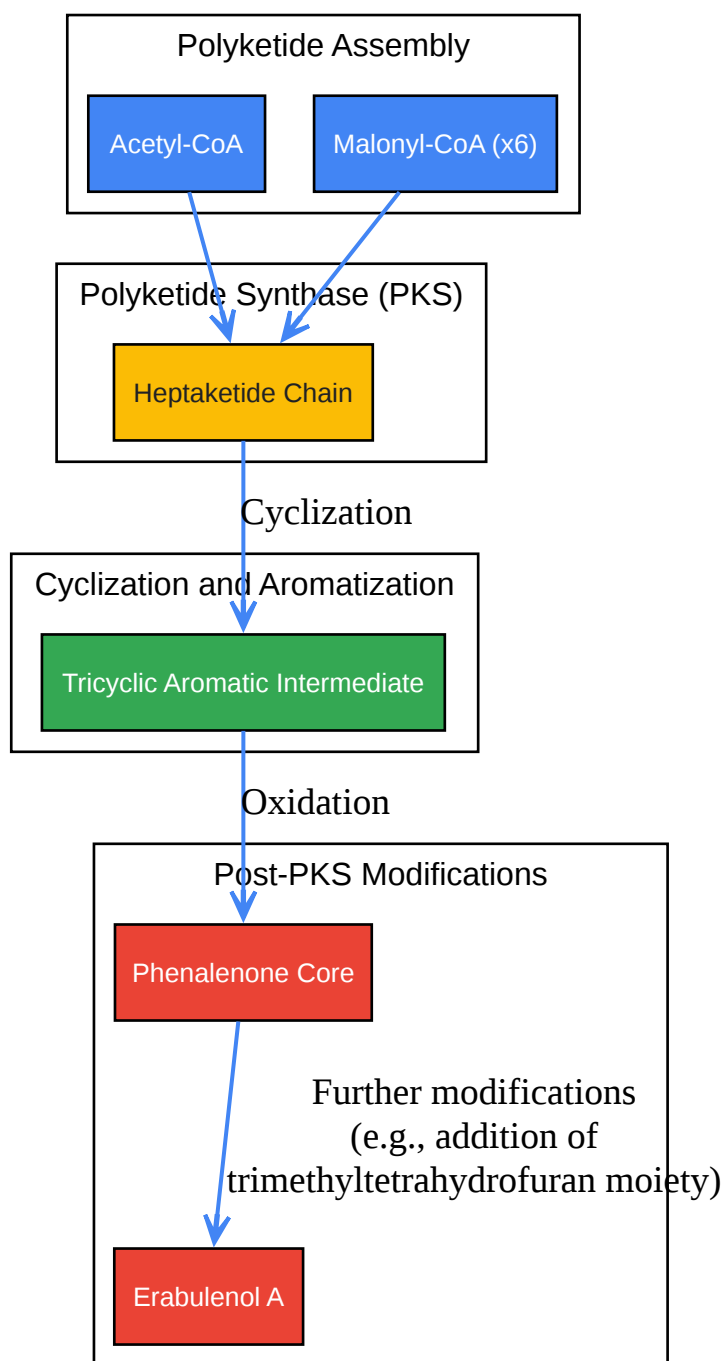
The chemical structure of **Erabulenol A** was elucidated using a combination of spectroscopic techniques.[\[2\]](#)

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the connectivity of atoms and the stereochemistry of the molecule. This includes:
 - ^1H NMR: To identify the number and types of protons in the molecule.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular structure.
 - NOESY: To determine the spatial proximity of protons and infer the relative stereochemistry.
- Ultraviolet (UV) Spectroscopy: To identify the presence of a chromophore in the molecule.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Putative Biosynthetic Pathway of the Erabulenol A Phenalenone Core

The biosynthesis of fungal phenalenones is believed to proceed through a polyketide pathway. The following diagram illustrates a putative pathway for the formation of the core phenalenone structure of **Erabulenol A**.

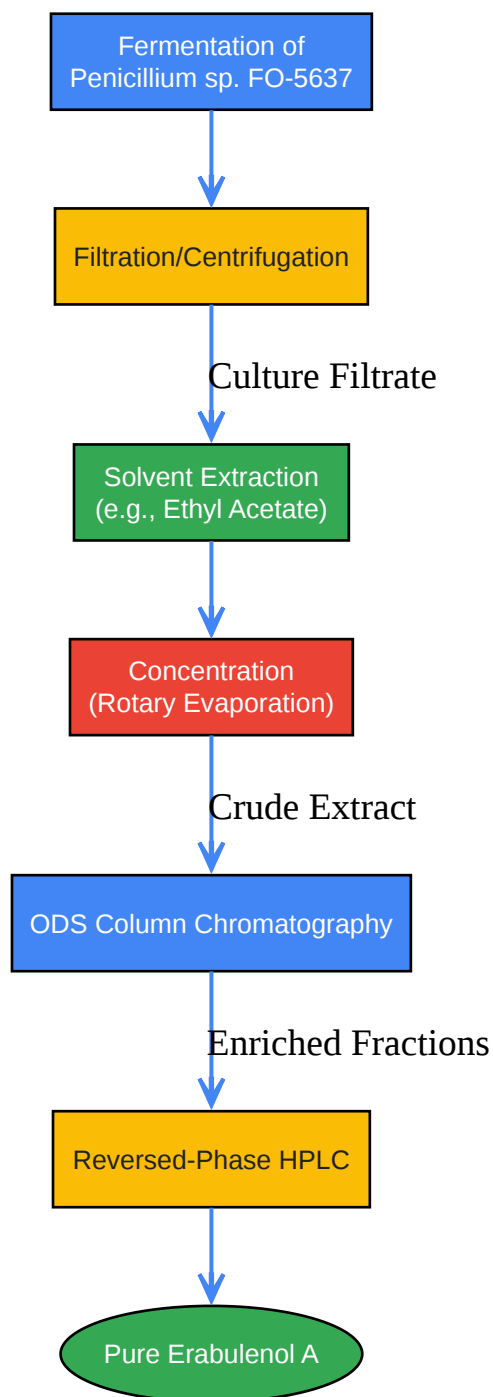


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Caption: Putative biosynthetic pathway of the **Erabulenol A** phenalenone core.

General Experimental Workflow for Erabulenol A Isolation

The following diagram outlines the general workflow for the isolation and purification of **Erabulenol A** from a fungal fermentation broth.



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Caption: General workflow for the isolation of **Erabulenol A**.

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References

- 1. Erabulenols, inhibitors of cholesteryl ester transfer protein produced by *Penicillium* sp. FO-5637. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erabulenols, inhibitors of cholesteryl ester transfer protein produced by *Penicillium* sp. FO-5637. II. Structure elucidation of erabulenols A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
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